molecular formula C44H50N6O14S2 B601475 Ertapenem Dimer Amide Impurity CAS No. 1199797-42-6

Ertapenem Dimer Amide Impurity

Cat. No. B601475
M. Wt: 951.05
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ertapenem Dimer Amide Impurity is an impurity of Ertapenem , a carbapenem antibiotic . It has been identified using a mass spectrometer compatible, reverse-phase high-performance liquid chromatography method . This method was capable of resolving twenty-six impurities and degradation products (DPs) in Ertapenem .


Molecular Structure Analysis

The chemical name of Ertapenem Dimer Amide Impurity is (4R,5S,6S)-3- (((3S,5S)-5- ((3-Carboxyphenyl)carbamoyl)-1- ((4R,5S,6S)-3- (((3S,5S)-5- ((3-carboxyphenyl)carbamoyl)pyrrolidin-3-yl)thio)-6- (®-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo [3.2.0]hept-2-ene-2-carbonyl)pyrrolidin-3-yl)thio)-6- (®-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo [3.2.0]hept-2-ene-2-carboxylic acid .

Scientific Research Applications

Analytical Method Development and Validation

  • Jadhav et al. (2020) developed a mass spectrometer compatible, reverse-phase high-performance liquid chromatography (HPLC-MS) method for resolving impurities in Ertapenem, including eight dimer impurities and two dehydrated dimers. This method offered enhanced sensitivity and selectivity, critical for impurity profiling in pharmaceutical research (Jadhav et al., 2020).
  • Sajonz et al. (2001) focused on the preparation, isolation, and characterization of dimeric degradation products of Ertapenem. They developed selective degradation procedures, critical for understanding the drug's degradation process, and isolated the degradates using preparative HPLC (Sajonz et al., 2001).

Pharmacokinetics and Pharmacodynamics

  • Majumdar et al. (2002) studied the pharmacokinetics of Ertapenem in healthy volunteers, focusing on plasma and urine concentrations, which is essential for understanding drug distribution and metabolism (Majumdar et al., 2002).
  • Zhou et al. (2014) conducted a study on the pharmacokinetics of Ertapenem in outpatients with complicated urinary tract infections, providing insights into its efficacy and renal disposition in a real-world clinical setting (Zhou et al., 2014).

Methodological Challenges

  • Sajonz et al. (2006) addressed the challenges in developing and validating an analytical method for Ertapenem, an unstable active pharmaceutical ingredient. This study highlights the difficulties in analyzing impurities and degradates in unstable compounds (Sajonz et al., 2006).

Clinical Applications and Efficacy

  • Itani et al. (2006) compared Ertapenem with cefotetan for prophylaxis in elective colorectal surgery, providing data on its clinical efficacy and safety (Itani et al., 2006).

properties

CAS RN

1199797-42-6

Product Name

Ertapenem Dimer Amide Impurity

Molecular Formula

C44H50N6O14S2

Molecular Weight

951.05

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Ertapenem Dimer III;  (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(2S,3R)-5-Carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-2,3-dihydro-3-methyl-1H-pyrrol-1-yl]carbonyl]phenyl]amino]carbonyl]-3-pyrr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.